ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of indole derivatives with ethyl cyanoacetate under specific conditions. The reaction is often catalyzed by bases such as potassium carbonate (K₂CO₃) and requires solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
Ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: A simpler ester with similar functional groups but lacking the indole moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral activity.
Uniqueness
Ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate is unique due to its combination of functional groups and the presence of the indole moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H18N4O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H18N4O5/c1-3-26-17(24)15-14(12-7-5-6-8-13(12)21-15)20-10-11(9-19)16(23)22-18(25)27-4-2/h5-8,10,20-21H,3-4H2,1-2H3,(H,22,23,25)/b11-10+ |
InChI Key |
CSENOZWUVKZDTF-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N/C=C(\C#N)/C(=O)NC(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC=C(C#N)C(=O)NC(=O)OCC |
Origin of Product |
United States |
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